molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid

Cat. No.: B498564
CAS No.: 878436-89-6
M. Wt: 333.3g/mol
InChI Key: UPSORGOKQDKICC-UHFFFAOYSA-N
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Description

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: is a complex organic compound that combines the structural features of quinoline, benzimidazole, and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of quinolin-8-ol, which is then reacted with a suitable benzimidazole derivative. The key steps include:

    Formation of Quinolin-8-yloxy Intermediate: Quinolin-8-ol is reacted with a halomethyl derivative under basic conditions to form the quinolin-8-yloxy intermediate.

    Coupling with Benzimidazole: The quinolin-8-yloxy intermediate is then coupled with a benzimidazole derivative in the presence of a base to form the desired product.

    Acetylation: The final step involves the acetylation of the benzimidazole nitrogen to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or benzimidazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or benzimidazole rings.

Scientific Research Applications

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism by which {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound may target specific enzymes or receptors, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it might inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: can be compared with other similar compounds to highlight its uniqueness:

    Quinoline Derivatives: Compounds like quinoline-8-ol and its derivatives are known for their antimicrobial and anticancer properties.

    Benzimidazole Derivatives: Benzimidazole compounds are widely studied for their antiviral and anticancer activities.

Uniqueness: : The combination of quinoline and benzimidazole moieties in This compound provides a unique structural framework that can interact with multiple biological targets, potentially leading to enhanced bioactivity compared to individual quinoline or benzimidazole derivatives.

Similar Compounds

    Quinoline-8-ol: Known for its antimicrobial properties.

    Benzimidazole: Widely used in medicinal chemistry for its antiviral and anticancer activities.

    Quinoline-8-carboxylic acid: Another quinoline derivative with potential therapeutic applications.

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds.

Biological Activity

The compound {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3, with a molecular weight of 333.34 g/mol. The compound features a benzimidazole core linked to a quinoline moiety through an ether bond, which is critical for its biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study highlighted that benzimidazole derivatives could sensitize melanoma cells to radiation by generating reactive oxygen species (ROS), leading to DNA damage and subsequent cell death through apoptosis mechanisms involving p53 activation and caspase cascades .

Antibacterial Activity

Benzimidazole derivatives generally demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have been tested against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 140 to 290 µg/mL, indicating moderate effectiveness . The structure-activity relationship (SAR) suggests that the presence of hydrophobic groups enhances antibacterial potency.

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been documented. Compounds related to this compound have shown activity against various fungal strains, although specific data on this compound's antifungal efficacy remains limited .

Anti-inflammatory Properties

In addition to antimicrobial properties, benzimidazole derivatives are noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Study 1: Anticancer Mechanisms

A comprehensive study evaluated the efficacy of several benzimidazole derivatives against multiple cancer cell lines, including leukemia and melanoma. The results indicated that these compounds could effectively inhibit cell proliferation at low micromolar concentrations, with specific attention to the role of structural modifications in enhancing activity .

Study 2: Antibacterial Screening

Another research effort focused on synthesizing new benzimidazole derivatives and assessing their antibacterial properties using standard disc diffusion methods. The findings revealed that certain derivatives exhibited comparable activity to gentamicin against E. coli, suggesting potential clinical applications as antibacterial agents .

Data Tables

Biological Activity Tested Strains/Cells Effectiveness (MIC/MBC) Reference
AnticancerVarious cancer cell linesLow micromolar concentrations
AntibacterialE. coli, S. aureus140 - 290 µg/mL
AntifungalVarious fungal strainsLimited data available
Anti-inflammatoryIn vitro modelsInhibition of cytokines

Properties

IUPAC Name

2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSORGOKQDKICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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